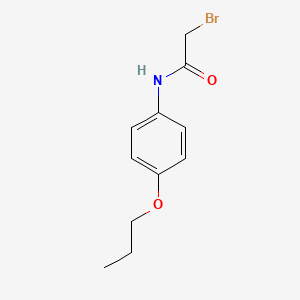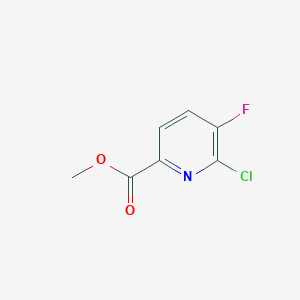![molecular formula C15H16N4O2 B1463697 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea CAS No. 1279692-21-5](/img/structure/B1463697.png)
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea
描述
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes both carbamoylamino and methylphenyl groups, making it valuable for diverse applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(carbamoylamino)aniline with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Nucleophiles such as amines or thiols; conditions: organic solvent, mild heating.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
科学研究应用
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
相似化合物的比较
- 1-[4-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea
- 1-[3-(Carbamoylamino)phenyl]-3-(4-methylphenyl)urea
- 1-[3-(Carbamoylamino)phenyl]-3-(2-chlorophenyl)urea
Comparison: 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea stands out due to its unique combination of carbamoylamino and methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in enzyme inhibition, making it a valuable tool in scientific research .
属性
IUPAC Name |
1-[3-(carbamoylamino)phenyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-5-2-3-8-13(10)19-15(21)18-12-7-4-6-11(9-12)17-14(16)20/h2-9H,1H3,(H3,16,17,20)(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICCBOUQFSIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
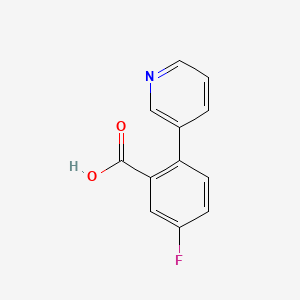
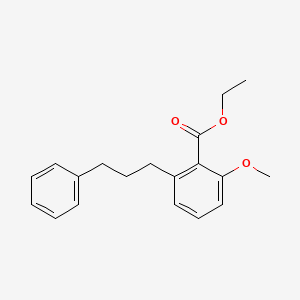
![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)
![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)
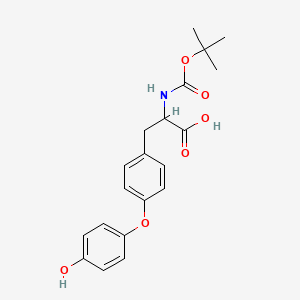
![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)

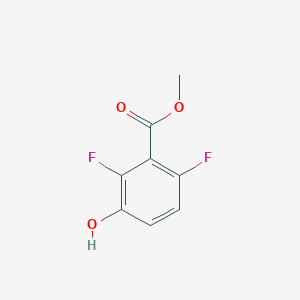
![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)
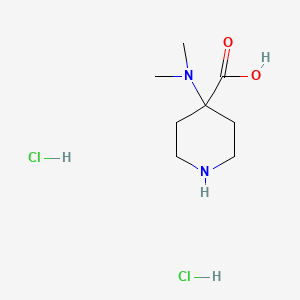
![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
